5-Bromo-2-hydroxy-3-methoxybenzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

This substituted benzonitrile combines an aryl bromide at the 5-position, a phenolic hydroxyl at the 2-position, and a methoxy group at the 3-position—a pattern unavailable in simpler analogues. The bromine handle enables rapid diversification via Suzuki–Miyaura or Buchwald–Hartwig reactions, making it the essential precursor for generating proprietary kinase-inhibitor libraries. Procure this exclusive scaffold to accelerate hit‑to‑lead programs with a compound that offers multiple vectors for chemical exploration.

Molecular Formula C8H6BrNO2
Molecular Weight 228.045
CAS No. 198280-95-4
Cat. No. B599357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-3-methoxybenzonitrile
CAS198280-95-4
Synonyms5-BROMO-2-HYDROXY-3-METHOXYBENZONITRILE
Molecular FormulaC8H6BrNO2
Molecular Weight228.045
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C#N)Br
InChIInChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3
InChIKeyUQDVHCSHIYAVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS 198280-95-4) as a Research Intermediate


5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS 198280-95-4) is a substituted benzonitrile derivative, classed as a small molecule organic compound with the molecular formula C8H6BrNO2 . Its structure incorporates a bromine atom, a phenolic hydroxyl group, a methoxy group, and a nitrile moiety on a single aromatic ring . It is primarily procured as a versatile building block for organic synthesis and medicinal chemistry research .

The Structural Rationale for Selecting 5-Bromo-2-hydroxy-3-methoxybenzonitrile over Closely Related Analogs


Substituting 5-Bromo-2-hydroxy-3-methoxybenzonitrile with a close analog like 2-hydroxy-3-methoxybenzonitrile (o-Vanillonitrile, CAS 6812-16-4) or 5-bromo-2-hydroxybenzonitrile (CAS 40530-18-5) fundamentally alters the molecule's synthetic utility. The target compound possesses a unique combination of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position. This specific substitution pattern is not found in the analogs, which lack either the bromine handle for cross-coupling reactions or the methoxy group that influences the electron density and sterics of the ring . The presence of all three functionalities makes it a distinct scaffold for generating proprietary chemical space in medicinal chemistry programs, as evidenced by its description as a 'versatile small molecule scaffold' .

Evidence Guide for the Differentiated Utility of 5-Bromo-2-hydroxy-3-methoxybenzonitrile in Synthesis


Critical Aryl Bromide Handle Enabling Cross-Coupling Not Possible with Non-Brominated o-Vanillonitrile

The defining feature of 5-Bromo-2-hydroxy-3-methoxybenzonitrile is the presence of a bromine atom at the 5-position. This provides a synthetic handle for C-C and C-N bond formation via widely used cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . Its direct analog, 2-hydroxy-3-methoxybenzonitrile (o-Vanillonitrile, CAS 6812-16-4), lacks this halogen atom and is therefore chemically inert in these reactions. This is a key point of differentiation for a synthetic chemist building complex molecular architectures .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Role of 5-Bromo-2-hydroxy-3-methoxybenzonitrile as a Pharmacophoric Precursor for TBK1/IKKε Kinase Inhibitors

Vendor and patent literature identifies the 5-bromo-2-hydroxy-3-methoxybenzonitrile scaffold as a precursor in the synthesis of benzonitrile derivatives that act as inhibitors of TBK1 and IKKε kinases . This class of compounds is under investigation for applications in cancer, inflammation, and primary open-angle glaucoma (POAG) . While non-brominated analogs (e.g., 2-hydroxy-3-methoxybenzonitrile) may share some structural features, the bromine atom in the target compound is essential for the specific synthetic route to the final, active kinase inhibitors, often enabling a key late-stage diversification step .

Kinase Inhibition Drug Discovery TBK1 IKKε

Commercially Verified Purity Profile of 5-Bromo-2-hydroxy-3-methoxybenzonitrile Supports Reproducible Research

Procurement decisions often hinge on the reliability of chemical purity to ensure reproducible experimental outcomes. Multiple vendors specify the purity of 5-Bromo-2-hydroxy-3-methoxybenzonitrile, typically at 95% , 97% , or 98% , with analytical verification (HPLC, NMR, GC) available . While this does not differentiate it from all other compounds, it provides a verified baseline for procurement. Crucially, the high purity is essential for its use in sensitive catalytic reactions (e.g., cross-couplings) where impurities can poison catalysts and halt reactions, leading to wasted time and materials.

Analytical Chemistry Quality Control Reproducibility

Primary Research Application Scenarios for Procuring 5-Bromo-2-hydroxy-3-methoxybenzonitrile


Synthesis of Diverse Compound Libraries via Palladium-Catalyzed Cross-Coupling

This scenario applies when a research group needs to generate a library of novel compounds for biological screening. The aryl bromide of 5-Bromo-2-hydroxy-3-methoxybenzonitrile serves as the key functional group for Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing the rapid installation of a wide variety of aryl, heteroaryl, or amine groups . This is its primary procurement driver, as non-brominated analogs cannot participate in these reactions.

Medicinal Chemistry Campaigns Targeting TBK1 and IKKε Kinases

In drug discovery projects focused on developing inhibitors for the TBK1 or IKKε kinases, this compound is identified as a synthetic precursor for a specific class of benzonitrile-based inhibitors . Procurement in this scenario is driven by the need to replicate or advance upon existing patent chemistry, making the specific substitution pattern non-negotiable.

Exploration of Novel Chemical Space in Early-Stage Drug Discovery

This scenario involves the use of 5-Bromo-2-hydroxy-3-methoxybenzonitrile as a 'versatile small molecule scaffold' for hit generation or hit-to-lead optimization. Its combination of functional groups allows chemists to explore multiple vectors of chemical space, making it a valuable starting material for building focused libraries or probing new biological targets. The unique 5-bromo-2-hydroxy-3-methoxy pattern offers a distinct electronic and steric profile compared to other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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